2-Cyclopentylidene-1,3-dithiane
Description
Contextualization of 1,3-Dithiane (B146892) Derivatives in Contemporary Chemical Research
1,3-Dithiane and its derivatives are a well-established class of organosulfur compounds that have played a pivotal role in organic synthesis for decades. orgsyn.orgslideshare.net They are most famously utilized for "umpolung" or polarity inversion, a concept introduced by Corey and Seebach that reverses the normal electrophilic character of a carbonyl carbon into a nucleophilic one. scribd.com This is typically achieved by deprotonating the C2 position of the dithiane ring to form a stabilized carbanion, which can then react with various electrophiles. scribd.comquimicaorganica.orgyoutube.com
These dithiane derivatives are readily prepared from carbonyl compounds and 1,3-propanedithiol (B87085), often in the presence of an acid catalyst. scribd.comorganic-chemistry.org Their stability under both acidic and basic conditions makes them excellent protecting groups for aldehydes and ketones. asianpubs.org The versatility of 1,3-dithianes extends to their use in the synthesis of a wide array of compounds, including aldehydes, ketones, α-hydroxy ketones, and 1,2-diketones. orgsyn.orgslideshare.net
The Significance of 2-Alkylidene-1,3-dithianes as Versatile Synthetic Intermediates
Within the broader family of dithianes, 2-alkylidene-1,3-dithianes, also known as ketene (B1206846) dithioacetals, represent a particularly useful subclass of synthetic intermediates. thieme-connect.comrsc.org These compounds are characterized by an exocyclic double bond at the C2 position of the dithiane ring. This structural feature imparts unique reactivity, allowing them to participate in a variety of chemical transformations.
Ketene dithioacetals are recognized as versatile building blocks in organic synthesis and are frequently employed in the construction of heterocyclic systems. researchgate.net They can be synthesized through several methods, including the olefination of aldehydes and ketones. thieme-connect.com The reactivity of ketene dithioacetals can be tuned, and they can act as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the substituents. kyoto-u.ac.jp Anionic, cationic, and radical intermediates can be generated from ketene dithioacetals, further expanding their synthetic utility. kyoto-u.ac.jp
Overview of Current Research Trajectories for 2-Cyclopentylidene-1,3-dithiane
Current research involving this compound and related structures continues to explore their potential in novel synthetic methodologies. One area of focus is their application in annulation procedures, which are reactions that form a new ring onto a pre-existing molecule. For instance, a novel three-carbon cyclopentanone (B42830) annulation procedure has been developed based on the direct lithiation of a 1,3-dithiane followed by an intramolecular carbonyl addition, demonstrating a pathway to complex polycyclic systems. rsc.org
Furthermore, the development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis highlights the ongoing interest in expanding the synthetic utility of dithiane derivatives. researchgate.net These masked 1,3-dicarbonyl systems can be transformed into a range of functionalized oxygen-containing heterocycles. researchgate.net The stereoselective reactions of dithiane derivatives are also a significant area of investigation, with organocatalytic strategies being developed for the asymmetric addition of dithiane-based synthons to other molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
37891-70-6 |
|---|---|
Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-cyclopentylidene-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h1-7H2 |
InChI Key |
QJJVIRJFQYJQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2SCCCS2)C1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Cyclopentylidene 1,3 Dithiane
Electron Density Distribution and its Influence on Reaction Pathways
The functional group in 2-cyclopentylidene-1,3-dithiane is a ketene (B1206846) dithioacetal. The distribution of electron density in this moiety is significantly influenced by the two sulfur atoms. Sulfur, being more polarizable than carbon, can stabilize an adjacent negative charge. Furthermore, the sulfur atoms donate electron density to the exocyclic double bond through resonance.
This electronic arrangement results in a polarized π-system. The carbon atom at the C2 position of the dithiane ring becomes electron-rich and thus nucleophilic. Conversely, the carbon atom of the cyclopentylidene ring attached to the dithiane moiety is rendered relatively electron-deficient. This inherent polarization dictates the compound's reactivity, making the exocyclic double bond susceptible to attack by electrophiles and enabling it to participate in various addition reactions.
Nucleophilic Reactivity of the Exocyclic Double Bond
The electron-rich nature of the exocyclic double bond makes it a potent nucleophile, capable of reacting with a variety of electrophilic partners.
The reaction of the exocyclic double bond with electrophiles can be facilitated by the presence of a Lewis acid. The Lewis acid can coordinate to the sulfur atoms of the dithiane ring, enhancing the nucleophilicity of the double bond. Alternatively, it can activate the electrophile, making it more susceptible to nucleophilic attack.
For example, Lewis acid-catalyzed [3+2] cycloaddition reactions between electron-rich alkenes and epoxides can lead to the formation of tetrahydrofuran (B95107) rings. nih.govbohrium.com In a similar vein, this compound could react with epoxides under Lewis acid catalysis, where the dithiane-containing moiety acts as the nucleophile, attacking the epoxide. nih.gov The process is initiated by the Lewis acid activating the epoxide for ring-opening. The nucleophilic double bond then attacks one of the epoxide carbons, leading to a carbocation intermediate that subsequently cyclizes.
The Diels-Alder reaction, a [4+2] cycloaddition, is another reaction class where Lewis acids play a crucial role in catalysis, particularly by lowering the energy of the transition state. nih.govlibretexts.org While this compound itself is a two-π-electron system, its reactivity with dienes can be explored under Lewis acid catalysis.
The nucleophilic character of the exocyclic double bond allows this compound to act as a Michael donor in conjugate addition reactions. srce.hryoutube.com In these reactions, the double bond attacks the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).
This reactivity can be mediated by Lewis acids, which activate the α,β-unsaturated ketone, making it more electrophilic. capes.gov.br The addition of the ketene dithioacetal to the activated Michael acceptor yields a 1,5-dicarbonyl equivalent after the initial adduct is formed. Such reactions are valuable in synthesis for constructing complex molecular frameworks.
| Michael Acceptor | Catalyst | Product Type | Ref |
| α,β-Unsaturated Ketone | Lewis Acid (e.g., TiCl₄) | 1,5-Diketone Precursor | capes.gov.br |
| α,β-Unsaturated Aldehyde | Chiral Organocatalyst | Chiral Adduct | srce.hr |
| Alkylidene Oxindole | Squaramide Catalyst | Michael Adduct | beilstein-journals.org |
Deprotonation and Carbanion Formation at the C2-Position (Adjacent to the exocyclic double bond or after saturation)
A cornerstone of dithiane chemistry is the acidity of the protons at the C2 position. In a saturated 1,3-dithiane (B146892), these protons can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. This concept, known as umpolung (polarity inversion), transforms the normally electrophilic carbonyl carbon equivalent into a potent nucleophile. researchgate.net While the exocyclic double bond in this compound alters the C2 position, the underlying principle of deprotonation is central to the reactivity of the parent 1,3-dithiane system, which serves as a model for this type of reactivity. The N-acetyl derivative of glucosamine (B1671600) propane-1,3-diyl dithioacetal can be easily deprotonated with butyllithium (B86547) to create a dilithiated intermediate, highlighting that even complex dithianes undergo this reaction. organic-chemistry.org
The organolithium species generated from the deprotonation of 1,3-dithiane, 2-lithio-1,3-dithiane, is a relatively stable carbanion. researchgate.net The stability arises from the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms and the inductive effect of the electronegative sulfur atoms. This stabilized nucleophile is a soft nucleophile, making it highly effective in forming carbon-carbon bonds. researchgate.net Solutions of this reagent in THF are stable for extended periods at low temperatures (−20 °C). researchgate.net
The 2-lithio-1,3-dithiane anion reacts efficiently with a wide array of electrophiles, making it a versatile tool in organic synthesis for the formation of new carbon-carbon bonds. uwindsor.caslideshare.net
Reactions with Alkyl Halides: The lithiated dithiane anion undergoes nucleophilic substitution (S_N2) with primary alkyl halides and arenesulfonates to produce 2-alkyl-1,3-dithianes in high yields. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is less efficient with secondary halides, which tend to undergo elimination due to the strong basicity of the anion. masterorganicchemistry.comlibretexts.org
| Alkyl Halide/Sulfonate | Product (2-Substituted 1,3-Dithiane) | Yield (%) | Ref |
| 1-Bromobutane | 2-Butyl-1,3-dithiane | 85 | slideshare.net |
| Benzyl Bromide | 2-Benzyl-1,3-dithiane | 90 | slideshare.net |
| Octyl benzenesulfonate | 2-Octyl-1,3-dithiane | 95 | organic-chemistry.org |
Reactions with Epoxides: Epoxides are readily opened by the nucleophilic attack of 2-lithio-1,3-dithiane. The attack typically occurs at the less sterically hindered carbon of the epoxide ring, yielding a γ-hydroxy dithiane after protonation. uwindsor.calibretexts.orgorganic-chemistry.org This reaction provides a two-carbon extension to the dithiane-derived fragment.
| Epoxide | Product (γ-Hydroxy Dithiane) | Yield (%) | Ref |
| Styrene Oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 88 | uwindsor.ca |
| 1,2-Epoxybutane | 2-(2-Hydroxybutyl)-1,3-dithiane | 90 | libretexts.org |
| Cyclohexene Oxide | 2-(2-Hydroxycyclohexyl)-1,3-dithiane | 85 | organic-chemistry.org |
Reactions with Carbonyl Compounds: Aldehydes and ketones react with lithiated dithianes to form α-hydroxy dithioacetals upon workup. uwindsor.ca This reaction is a fundamental method for creating acyloin equivalents.
| Carbonyl Compound | Product (α-Hydroxy Dithiane) | Yield (%) | Ref |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 88 | uwindsor.ca |
| Cyclohexanone (B45756) | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 84 | slideshare.net |
| Acetone | 2-(2-Hydroxypropan-2-yl)-1,3-dithiane | 80 | uwindsor.ca |
Reactions with Nitriles: The dithiane anion can add to the electrophilic carbon of a nitrile. nih.govrsc.org The resulting imine intermediate can be hydrolyzed to afford a ketone, making this a useful method for ketone synthesis. The anions derived from 1,3-dithiane react with simple nitriles to yield primary aminoketene thioacetals. rsc.org
Reactions with Acid Chlorides: Reaction with acid chlorides provides a direct route to 2-acyl-1,3-dithianes. These products are precursors to α-dicarbonyl compounds.
Reactions with CO₂: Carbon dioxide acts as an electrophile, and its reaction with 2-lithio-1,3-dithiane, followed by an acidic workup, yields 1,3-dithiane-2-carboxylic acid. This reaction is a reliable method for introducing a carboxyl group. The reaction of similar 1,4-dilithio-1,3-dienes with CO₂ is known to produce cyclopentadiene (B3395910) derivatives. researchgate.net
Electrophilic Reactivity and Thionium (B1214772) Ion Intermediates from Derivatives
The 1,3-dithiane ring is a cornerstone in organic synthesis, primarily for its role as a masked carbonyl group. The C-2 proton of a 1,3-dithiane is acidic and can be removed by a strong base like butyllithium to form a nucleophilic carbanion. This anion, a synthetic equivalent of an acyl anion, readily reacts with a variety of electrophiles, such as alkyl halides and carbonyl compounds, in C-C bond-forming reactions. organic-chemistry.org
While the dithiane anion's nucleophilicity is well-documented, the dithiane moiety itself can be transformed to generate electrophilic species. The key to this electrophilic reactivity is the formation of a thionium ion. Oxidative processes can lead to the generation of these reactive intermediates. For instance, the deprotection of dithianes often proceeds through an intermediate that has significant electrophilic character at the C-2 position. This reactivity is harnessed in various synthetic transformations beyond simple deprotection. Although direct studies on this compound are specific, the principles of thionium ion generation from related dithiane derivatives are well-established. These ions act as potent electrophiles, reacting with nucleophiles to form new products.
An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. researchgate.net This reaction, while formally a conjugate addition of a glyoxylate (B1226380) anion synthon, highlights the versatility of the dithiane core in complex synthetic strategies. researchgate.net
Radical Pathways and Single Electron Transfer (SET) Processes
The involvement of radical intermediates and single electron transfer (SET) mechanisms is a significant aspect of dithiane chemistry, particularly in photochemistry and electrocatalysis. Cyclic thioethers, including 1,3-dithianes, possess low oxidation potentials, which makes them susceptible to single-electron-transfer oxidation. muni.cz This process generates a dithianyl radical cation intermediate, which is central to several transformations. muni.czconicet.gov.ar
The mechanism often begins with an electron transfer from the dithiane to a photosensitizer or an electrochemical mediator. conicet.gov.arnih.gov In the case of photodeprotection, electron transfer from the dithiane to a triplet sensitizer (B1316253) is an extremely fast process. conicet.gov.ar This SET step produces a dithiane radical cation. conicet.gov.ar Studies on 2-aryl-1,3-dithianes have shown that these radical cations are stabilized by the formation of a sulfur-sulfur two-center, three-electron bond. conicet.gov.ar
Photochemical Transformations and Mechanistic Aspects
The photochemical reactivity of 1,3-dithianes provides a mild method for their conversion back to the parent carbonyl compounds. researchgate.net This photodeprotection is typically achieved by irradiation in the presence of a photosensitizer, such as 2,4,6-triphenylthiopyrylium (B12475331) salts or methylene (B1212753) green. researchgate.net
The core mechanism of this transformation involves a single electron transfer (SET) from the dithiane to the electronically excited sensitizer. conicet.gov.arresearchgate.net This generates a dithiane radical cation. For the reaction to proceed to the carbonyl product, molecular oxygen is essential. conicet.gov.arresearchgate.net Experiments conducted under a nitrogen atmosphere show minimal conversion, indicating that oxygen plays a critical role beyond simply being an electron acceptor. conicet.gov.ar
Mechanistic studies using steady-state photolysis, laser flash photolysis (LFP), and theoretical calculations have provided detailed insights. conicet.gov.ar After the initial SET, the dithiane radical cation undergoes C-S bond cleavage. conicet.gov.arresearchgate.net The process is inhibited by superoxide (B77818) traps like p-benzoquinone, and labeling studies with H₂¹⁸O show no incorporation of the label into the final carbonyl product. conicet.gov.ar This evidence strongly suggests that a superoxide radical anion, formed from molecular oxygen, drives the deprotection reaction, rather than direct attack by water or singlet oxygen. conicet.gov.arresearchgate.net The reaction ultimately yields the parent carbonyl compound, with the fate of the sulfur-containing portion depending on the specific reaction conditions.
The table below summarizes the results of the photodeprotection of 2-phenyl-1,3-dithiane (B1581651) (1a), a representative dithiane, under various conditions, highlighting the key factors influencing the reaction. conicet.gov.ar
| Entry | Substrate | Conditions | Conversion Yield (%) | Product(s) |
|---|---|---|---|---|
| 1 | 2-phenyl-1,3-dithiane | Air-saturated MeCN, 2h irradiation | 42 | Benzaldehyde |
| 2 | 2-phenyl-1,3-dithiane | N₂-saturated MeCN, 2h irradiation | <5 | - |
| 3 | 2-phenyl-1,3-dithiane | Sealed tube, 2h irradiation | - | Benzaldehyde (~45%), 1,2-dithiolane (B1197483) (~55%) |
| 4 | 2-phenyl-1,3-dithiane | Air-saturated MeCN with p-benzoquinone, 2h irradiation | Partially Inhibited | - |
Data sourced from CONICET Digital. conicet.gov.ar
Oxidative Transformations of the Dithiane Moiety
The dithiane group, while stable under many conditions, can be cleaved using various oxidative reagents to regenerate the parent carbonyl compound. organic-chemistry.orgrsc.org This deprotection is a critical step in multi-step syntheses where the dithiane has served its purpose as a protecting group or an acyl anion equivalent.
One effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). rsc.org Treating a 1,3-dithiane with DDQ in aqueous acetonitrile (B52724) efficiently converts it into the corresponding carbonyl compound in good yields. rsc.org The reaction is generally clean for dithianes derived from both aldehydes and ketones. However, the substrate structure can influence the product outcome. For example, 2-aryl-1,3-dithianes that contain electron-donating groups on the aromatic ring can yield thioesters as byproducts in addition to the expected aldehyde. rsc.org
Other reagents have also been successfully employed for the oxidative cleavage of dithianes. These include bis(trifluoroacetoxy)iodobenzene, which is particularly useful for labile alkaloid substrates, and Selectfluor™, which offers another efficient method for deprotection. organic-chemistry.org The choice of oxidant can be crucial for achieving high chemoselectivity, especially in the presence of other sensitive functional groups. For instance, selective cleavage of a 1,3-dithiane is possible in the presence of a 1,3-dithiolane, demonstrating the tunability of the deprotection conditions. rsc.org
The table below presents data on the oxidative deprotection of various 1,3-dithianes using DDQ. rsc.org
| Dithiane Substrate | Reaction Time (h) | Yield of Carbonyl Compound (%) |
|---|---|---|
| 2-Phenyl-1,3-dithiane | 1 | 95 |
| 2-(p-Methylphenyl)-1,3-dithiane | 1 | 92 |
| 2-(p-Chlorophenyl)-1,3-dithiane | 1 | 94 |
| 2,2-Diphenyl-1,3-dithiane | 3 | 90 |
| 2-Cyclohexyl-1,3-dithiane | 2 | 85 |
Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org
Applications of 2 Cyclopentylidene 1,3 Dithiane in Advanced Organic Synthesis
Role as a C1 Synthon Equivalent (e.g., masked acyl anion or related functionality)
The primary role of the 1,3-dithiane (B146892) group in 2-Cyclopentylidene-1,3-dithiane is to function as a masked acyl anion, a concept central to the principle of umpolung, or reactivity inversion. organic-chemistry.orgegyankosh.ac.in In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, when a carbonyl is converted to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) due to the electron-withdrawing nature and polarizability of the two adjacent sulfur atoms. organic-chemistry.orgyoutube.com
Treatment with a strong base, such as n-butyllithium (n-BuLi), readily deprotonates the C2 carbon, generating a nucleophilic carbanion known as a 2-lithio-1,3-dithiane. egyankosh.ac.inyoutube.com This carbanion is a synthetic equivalent of an acyl anion, a species that is otherwise unstable and impossible to generate directly. egyankosh.ac.in This inversion of polarity allows the dithiane to act as a C1 synthon that can react with a variety of electrophiles. organic-chemistry.orgegyankosh.ac.inresearchgate.net After the desired chemical transformation, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, thus unmasking the acyl functionality. organic-chemistry.orgyoutube.com This strategy, often referred to as the Corey-Seebach reaction, is a cornerstone of modern organic synthesis. organic-chemistry.org
Carbon-Carbon Bond Formation Strategies
The nucleophilic carbanion generated from this compound is a potent tool for forming new carbon-carbon bonds. youtube.com It can react with a wide array of electrophilic partners, making it highly valuable in molecular construction. organic-chemistry.orgegyankosh.ac.in
Key carbon-carbon bond-forming reactions include:
Reaction with Alkyl Halides: The lithiated dithiane undergoes SN2-type reactions with primary alkyl halides to form 2-alkyl-2-cyclopentylidene-1,3-dithianes. organic-chemistry.orgegyankosh.ac.inyoutube.com Subsequent hydrolysis yields ketones. youtube.com
Reaction with Epoxides: Nucleophilic attack on the epoxide ring results in the formation of β-hydroxy ketones or aldehydes after hydrolysis of the dithiane moiety. princeton.edu
Reaction with Aldehydes and Ketones: Addition to carbonyl compounds produces α-hydroxy ketones or aldehydes upon hydrolysis. organic-chemistry.orgegyankosh.ac.in
Reaction with Other Electrophiles: The dithiane anion can also react with other electrophiles such as imines (to form α-amino ketones), and carbon dioxide (to form α-keto carboxylic acids). princeton.edu
These strategies provide reliable pathways to a variety of important carbonyl-containing structures, as summarized in the table below.
| Electrophile | Intermediate Product Type | Final Product Type (after hydrolysis) |
| Alkyl Halide | 2-Alkyl-1,3-dithiane | Ketone youtube.com |
| Epoxide | 2-(β-hydroxyalkyl)-1,3-dithiane | β-Hydroxy Ketone princeton.edu |
| Aldehyde/Ketone | 2-(α-hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone organic-chemistry.orgegyankosh.ac.in |
| Imine | 2-(α-aminoalkyl)-1,3-dithiane | α-Amino Ketone princeton.edu |
| Carbon Dioxide | 2-Carboxy-1,3-dithiane | α-Keto Carboxylic Acid princeton.edu |
Stereochemical Control in Reactions Involving this compound
Controlling stereochemistry is a critical aspect of modern synthesis, particularly for biologically active molecules. Reactions involving this compound and its derivatives can be guided to favor specific stereoisomers.
When a chiral center is present in the dithiane derivative or the reacting electrophile, diastereoselective reactions can be achieved. For instance, the addition of chiral 2-lithio-1,3-dithiane derivatives to prochiral aldehydes can lead to the preferential formation of one diastereomer over another. uwindsor.ca Research has shown that the reaction of lithiated dithianes with chiral aldehydes or ketones can result in diastereomeric ratios favoring one product, demonstrating facial selectivity in the nucleophilic addition. youtube.com Similarly, the reaction of 2-propenyl-1,3-dithiane 1-oxide with electrophiles has been studied for its regio- and stereochemical outcomes, highlighting the influence of the dithiane moiety on the stereoselectivity of the reaction. documentsdelivered.com Such substrate-controlled diastereoselectivity is a powerful tool for constructing specific stereochemical arrays.
Achieving enantioselectivity, the preferential formation of one enantiomer, typically requires the use of external chiral agents or catalysts. Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of dithiane-containing compounds. For example, the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes has been accomplished using chiral organocatalysts, yielding products with high enantiomeric excess (ee). researchgate.net This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. researchgate.net Asymmetric induction can also be achieved when the dithiane anion reacts with a molecule containing a chiral auxiliary, where the auxiliary directs the approach of the nucleophile to one face of the electrophile, leading to an enantiomerically enriched product after cleavage of the auxiliary. sdl.edu.sa
Contributions to Complex Molecule Construction and Natural Product Synthesis
The reliability and versatility of dithiane chemistry have made it an indispensable tool in the total synthesis of complex molecules and natural products. researchgate.netuwindsor.ca The ability to construct key carbon-carbon bonds and introduce carbonyl functionality in a masked form allows for the strategic assembly of intricate molecular frameworks. researchgate.net For example, a novel cyclopentanone (B42830) annulation procedure based on the intramolecular addition of a lithiated dithiane to a carbonyl group was employed in a synthetic approach to rocaglamide, a complex anticancer natural product. rsc.org This demonstrates how dithiane-based strategies can be used to form cyclic systems. Furthermore, dithiane derivatives have been crucial fragments in the synthesis of macrocyclic compounds like the selective apoptosis-inducer, apoptolidin. uwindsor.ca
Polyketides are a large and structurally diverse class of natural products characterized by repeating ketone and methylene (B1212753) groups in their backbone. wikipedia.org The synthesis of polyketide fragments often relies on methods that can iteratively build a carbon chain with controlled oxidation at specific positions. Dithiane chemistry provides an effective method for constructing these carbon backbones. By using the dithiane as a masked carbonyl, carbon chains can be elongated through sequential alkylations. youtube.com A related strategy involves the reaction of 1,3-dioxy-1,3-dienes with allylsilanes in the presence of sulfur dioxide, which generates intermediates that serve as valuable polyketide precursors. nih.gov The iterative nature of polyketide synthase enzymes, which assemble these molecules in nature, can be mimicked in the laboratory using building blocks like this compound to create specific fragments of the larger polyketide structure. wikipedia.orgyoutube.com
Assembly of Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. While a wide array of synthetic methodologies exists for creating these structures, the direct application of this compound in the well-established syntheses of pyridines, pyrroles, or pyrimidines has not been documented in readily available scientific literature. However, based on the fundamental principles of heterocyclic synthesis, we can postulate its potential role as a C5 synthon.
Classical methods for synthesizing nitrogenous heterocycles often involve the condensation of carbonyl compounds or their equivalents with amines or other nitrogen sources. For instance, the Hantzsch pyridine (B92270) synthesis utilizes a β-ketoester, an aldehyde, and ammonia. wikipedia.orgyoutube.comorganic-chemistry.org Similarly, the Paal-Knorr synthesis produces pyrroles from 1,4-dicarbonyl compounds and a primary amine. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgrgmcet.edu.in The Biginelli reaction, in turn, affords dihydropyrimidinones from a β-ketoester, an aldehyde, and urea. wikipedia.orgorganic-chemistry.orgnih.gov
Theoretically, the cyclopentylidene moiety of this compound could be envisioned to undergo oxidative cleavage to potentially yield a 1,5-dicarbonyl compound. This intermediate could then, in principle, participate in condensation reactions with suitable nitrogen-containing reagents to form a pyridine ring. However, extensive searches of chemical literature and reaction databases did not yield any specific examples of this transformation being successfully employed.
The following table summarizes the general reactants for some common syntheses of nitrogen-containing heterocycles.
| Heterocycle | Synthesis Name | General Reactants | Role of this compound |
| Pyridine | Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | No documented application |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | No documented application |
| Pyrimidine | Biginelli Reaction | β-ketoester, Aldehyde, Urea | No documented application |
This table presents generalized information on well-known synthetic routes. No specific literature was found detailing the use of this compound as a direct precursor in these reactions.
Ring Expansion and Rearrangement Reactions
Ring expansion and rearrangement reactions are powerful strategies for accessing larger ring systems from more readily available smaller rings. The involvement of the ylidene moiety in this compound could theoretically play a role in such transformations, particularly in rearrangements leading to 1,4-dithianes.
The rearrangement of 1,3-dithiolanes to the thermodynamically more stable 1,4-dithianes has been reported in the literature. organic-chemistry.org This type of rearrangement often proceeds via intermediates that allow for the migration of one of the sulfur atoms. While these precedents exist for related dithioacetals, specific studies detailing the ring expansion or rearrangement of this compound itself, particularly where the exocyclic double bond plays a direct role in facilitating a rearrangement to a 1,4-dithiane (B1222100) system, are not described in the reviewed literature.
Theoretical studies on the ring expansion of analogous cyclic alkylidenecarbenes suggest that such transformations are plausible, often proceeding through a 1,2-shift to furnish a strained cycloalkyne. However, experimental data on the behavior of carbenes or carbenoids generated from this compound and their subsequent rearrangement pathways are not available.
The table below outlines a conceptual comparison of dithiane isomers.
| Compound Name | Ring Size | Isomer Type | Potential for Rearrangement |
| 2-Cyclopentylidene-1,3-dithiane | 6-membered | Thioacetal | No documented rearrangement to 1,4-dithiane |
| 1,4-Dithiane | 6-membered | Thioether | Thermodynamically stable isomer |
This table is for illustrative purposes. No specific experimental data for the rearrangement of this compound to a 1,4-dithiane derivative was found.
Spectroscopic Techniques for Structural and Mechanistic Elucidation of 2 Cyclopentylidene 1,3 Dithiane and Its Reaction Intermediates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For 2-Cyclopentylidene-1,3-dithiane, 1D and 2D NMR methods provide a complete picture of its molecular framework and conformational dynamics.
¹H and ¹³C NMR for Structural Confirmation
The primary structure of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum displays characteristic signals for the cyclopentylidene and dithiane ring protons. The symmetry of the molecule influences the number and multiplicity of the signals. The ¹³C NMR spectrum is equally informative, with distinct chemical shifts for the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the cyclopentane (B165970) ring, and the sulfur-bearing carbons of the dithiane ring. weebly.comchemicalbook.com
Below are the predicted and typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| C1' (C=C) | - | ~140-145 | Exocyclic double bond carbon attached to dithiane ring. |
| C2 (C=C) | - | ~130-135 | Exocyclic double bond carbon of cyclopentylidene ring. |
| C3', C5' (Allylic) | ~2.4-2.6 (t) | ~35-40 | Allylic protons on the cyclopentylidene ring. |
| C4' | ~1.6-1.8 (p) | ~26-28 | Methylene (B1212753) protons on the cyclopentylidene ring. |
| C4, C6 (S-CH₂) | ~2.8-3.0 (t) | ~30-32 | Methylene protons adjacent to sulfur atoms in the dithiane ring. |
| C5 (CH₂) | ~1.9-2.1 (p) | ~25-27 | Central methylene protons in the dithiane ring. |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: (t) = triplet, (p) = pentet.
2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to make unambiguous assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the allylic protons (C3'/C5') and the neighboring methylene protons (C4') on the cyclopentylidene ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. researchgate.netcjnmcpu.commdpi.com For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. mdpi.com
Variable Temperature (VT) NMR for Conformational Analysis
The 1,3-dithiane (B146892) ring is not planar and exists predominantly in a chair conformation. Variable Temperature (VT) NMR studies can be used to investigate the conformational dynamics, such as the energy barrier for ring inversion. researchgate.netmdpi.com While the symmetrical nature of this compound might simplify the room temperature spectrum, derivatives with substituents could show signal broadening or splitting at low temperatures as the rate of conformational exchange slows on the NMR timescale. rit.edu This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the inversion process. researchgate.net
Mass Spectrometry (MS) for Reaction Progress Monitoring and Intermediate Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the context of this compound, MS is vital for confirming the product's identity and for monitoring the progress of reactions. rsc.org
The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns involving the loss of sulfur-containing radicals or cleavage of the cyclopentylidene ring would also be observed, providing structural confirmation.
**Table 2: Expected Mass Spectrometry Data for this compound (C₉H₁₄S₂) **
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 186 | [C₉H₁₄S₂]⁺ | Molecular Ion (M⁺) |
| 119 | [C₄H₇S₂]⁺ | Loss of cyclopentylidene moiety |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation |
Note: Fragmentation is predictive. Actual spectra may show additional peaks.
Furthermore, MS is instrumental in identifying transient species in reactions. For example, in the deprotonation of a 2-substituted-1,3-dithiane to form a carbanion (a key step in umpolung chemistry), electrospray ionization (ESI) mass spectrometry can be used to detect the anionic intermediate. researchgate.net By periodically analyzing aliquots from a reaction mixture, MS can track the disappearance of starting materials and the appearance of products, allowing for real-time reaction progress monitoring. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. st-andrews.ac.uk While obtaining a single crystal of the parent compound, an oil at room temperature, can be challenging, this technique is invaluable for characterizing its solid derivatives. researchgate.netmdpi.com
For a derivative of this compound, X-ray analysis would confirm:
Conformation: It would show the exact pucker of the cyclopentylidene ring and the chair conformation of the dithiane ring. nih.gov
Bond Parameters: Precise measurements of C-S, C-C, and C=C bond lengths and angles can be obtained, offering insight into ring strain and electronic effects. nih.govmdpi.com
Stereochemistry: For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. researchgate.net
Table 3: Typical Bond Parameters from X-ray Crystallography for Dithiane-containing Structures
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
|---|---|---|---|
| C-S | ~1.81 | C-S-C | ~100 |
| S-C-C | - | S-C-C | ~112-114 |
| Csp²=Csp² | ~1.34 | C-C-C (in dithiane) | ~113-115 |
Source: Based on data from structurally related compounds. nih.govresearchgate.net
The analysis of intermolecular interactions, such as hydrogen bonds or van der Waals forces in the crystal lattice, can also provide insight into the physical properties of the material. researchgate.net
Compound Index
Derivatives and Analogues of 2 Cyclopentylidene 1,3 Dithiane: Comparative Studies
Alkylidene-1,3-dithiane Variants (e.g., 2-methylene-1,3-dithiane, 2-cyclohexylidene-1,3-dithiane)
The class of alkylidene-1,3-dithianes, which includes 2-cyclopentylidene-1,3-dithiane, offers a platform for investigating the influence of the exocyclic alkylidene group on the chemical behavior of the dithiane ring. Comparative studies often focus on variants such as 2-methylene-1,3-dithiane and 2-cyclohexylidene-1,3-dithiane (B14678135) to elucidate structure-reactivity relationships.
The synthesis of these variants typically involves the olefination of a carbonyl compound. uwindsor.ca The reactivity of the resulting alkylidene-1,3-dithianes is characterized by nucleophilic attack at the carbon atom of the double bond that is not substituted with sulfur. uwindsor.ca This reactivity pattern is a cornerstone of their utility in organic synthesis.
For instance, the deprotonation of these systems can lead to the formation of a nucleophilic center, which can then react with various electrophiles. In the synthesis of complex molecules like anatoxin A, a derivative of 2-alkylidene-1,3-dithiane was deprotonated and subsequently alkylated with methyl iodide, demonstrating the controlled formation of carbon-carbon bonds at the α-position. uwindsor.ca
The table below provides a comparative overview of selected alkylidene-1,3-dithiane variants.
| Compound Name | Structure | Key Features |
| 2-Methylene-1,3-dithiane | C₅H₈S₂ | The simplest member of the series, featuring a terminal double bond. It serves as a valuable building block in the synthesis of α-methylene macrolides. uwindsor.ca |
| This compound | C₈H₁₂S₂ | The subject of this article, characterized by a five-membered carbocyclic ring attached to the dithiane core. |
| 2-Cyclohexylidene-1,3-dithiane | C₉H₁₄S₂ | Features a six-membered carbocyclic ring, which can influence the steric environment and conformational properties compared to its cyclopentylidene counterpart. |
Functionalized 2-Ylidene-1,3-dithianes (e.g., 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile)
The introduction of functional groups onto the ylidene moiety of 2-ylidene-1,3-dithianes significantly expands their synthetic potential. A notable example is the class of 2-(1,3-dithian-2-ylidene)-2-arylacetonitriles. These compounds incorporate both an aryl and a nitrile group, which modulate the electronic properties and reactivity of the molecule.
The synthesis of such functionalized derivatives can be achieved through various methods. One-pot procedures have been developed for the synthesis of related compounds like 2-(1,3-dithiolan-2-ylidene)malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides. researchgate.net These methods often start from materials like disodium (B8443419) alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, or directly from malononitrile (B47326) or cyanoacetamide in a one-pot reaction. researchgate.net A highly efficient one-pot approach has also been designed for synthesizing (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, which involves a base-assisted aldol (B89426) reaction followed by hydrocyanation and a reductive cyclization. nih.govnih.gov
The presence of electron-withdrawing groups, such as the nitrile group, makes these compounds valuable in the synthesis of materials with specific electronic and optical properties. researchgate.net The reactivity of these functionalized systems can be complex, with the potential for reactions at multiple sites within the molecule.
Below is a table summarizing key research findings on functionalized 2-ylidene-1,3-dithianes.
| Research Finding | Description |
| Synthesis of 2-(1,3-dithiolan-2-ylidene)malononitriles | Convenient procedures have been developed for the synthesis of these compounds from disodium alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes, as well as in a one-pot mode from malononitrile. researchgate.net |
| One-Pot Synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles | An efficient one-pot method involving a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation and reductive cyclization, has been established. nih.govnih.gov |
| Electronic and Optical Properties | 1,3-Dithia heterocycles with electron-withdrawing substituents at the 2-position are noted for their valuable electronic and optical properties, finding use in materials for optical data storage and UV-protective coatings. researchgate.net |
Related Ketene (B1206846) Dithioacetal Systems and Their Distinct Reactivity Profiles
This compound and its analogues are part of the broader class of ketene dithioacetals. These compounds are versatile intermediates in organic synthesis, known for their ability to be converted into thioketenes, carboxylic acids, and carboxylic acid derivatives. uwindsor.ca
The general reactivity pattern of ketene dithioacetals involves nucleophilic attack at the carbon atom of the double bond that is not substituted by sulfur, followed by the introduction of an electrophile at the C(2) position of the dithiane ring. uwindsor.ca However, the specific regiochemistry of reactions with electrophiles can be influenced by various factors, as these are metallated systems with two non-equivalent reactive positions. uwindsor.ca
Ketene dithioacetals have been utilized in the synthesis of various heterocyclic compounds and have been studied for their potential as corrosion inhibitors for copper. nih.gov Their synthesis is often achieved through the olefination of a carbonyl compound using anions derived from 2-trimethylsilyl-1,3-dithiane. uwindsor.ca
The following table highlights the distinct reactivity profiles of ketene dithioacetal systems.
| Reactivity Profile | Description |
| Nucleophilic Attack | The most common reaction pathway involves nucleophilic attack at the non-sulfur-substituted carbon of the double bond. uwindsor.ca |
| Reaction with Electrophiles | Following nucleophilic attack, an electrophile is typically introduced at the C(2) position of the dithiane ring. The regioselectivity of this step can be influenced by various factors. uwindsor.ca |
| Conversion to Other Functional Groups | Ketene dithioacetals are versatile intermediates that can be readily converted into thioketenes, carboxylic acids, or their derivatives. uwindsor.ca |
| Formation of Heterocycles | These compounds serve as useful precursors for the synthesis of a variety of heterocyclic compounds. nih.gov |
Emerging Methodologies and Future Research Directions
Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis
The transition from laboratory-scale batch reactions to large-scale industrial production often presents significant challenges, including heat transfer limitations, safety concerns with hazardous reagents, and difficulties in maintaining consistent product quality. chimia.ch Flow chemistry, executed in microreactors, offers a compelling solution to these issues by providing superior control over reaction parameters. chimia.chbeilstein-journals.org
Microreactors offer an exceptionally high surface-area-to-volume ratio, which allows for highly efficient thermal management. chimia.ch This is particularly advantageous for the synthesis of dithianes, which can involve exothermic reactions or require cryogenic conditions for intermediates like lithiated dithianes. chimia.ch For instance, a lithiation reaction that required a temperature of -60 °C in a batch process could be successfully performed at 0 °C in a microreactor, not only simplifying the procedure but also increasing the yield from 83% to 93%. chimia.ch This enhanced temperature control minimizes the formation of byproducts, leading to cleaner reaction profiles and higher purity yields.
Furthermore, the precise mixing and short residence times achievable in microreactors can control very fast reactions, such as the isomerization of organolithium intermediates, which are pivotal in dithiane chemistry. beilstein-journals.org The ability to handle hazardous reagents and intermediates more safely in a closed, continuous system makes flow chemistry an attractive platform for scaling up the synthesis of 2-cyclopentylidene-1,3-dithiane. beilstein-journals.org The general workflow involves optimizing reaction kinetics in batch mode before transferring the process to a continuous flow system for scalable and efficient production. youtube.com
Table 1: Comparison of Batch vs. Microreactor Synthesis for a Representative Lithiation-Addition Reaction
| Parameter | Batch Synthesis | Microreactor Synthesis |
| Reaction Temperature | -60 °C | 0 °C |
| Yield | 83% | 93% |
| Heat Transfer | Limited, potential for hotspots | Excellent, uniform temperature |
| Safety | Handling of unstable intermediates at scale is risky | Contained system improves safety |
| Scalability | Challenging | Readily scalable by parallelization or longer run times |
| Data derived from a representative lithiation process described in the literature. chimia.ch |
Biocatalytic Approaches for Enantioselective Transformations
The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of asymmetric synthesis methods. Biocatalysis, which utilizes enzymes to perform chemical transformations, stands out for its remarkable selectivity, efficiency, and environmentally benign reaction conditions. researchgate.net While specific biocatalytic transformations of this compound are still an emerging area, the potential is significant.
Future research could focus on employing engineered enzymes for several key enantioselective reactions:
Asymmetric Reduction: Ene-reductases could be used for the enantioselective reduction of the carbon-carbon double bond of the cyclopentylidene moiety, yielding chiral 2-(cyclopentyl)-1,3-dithiane derivatives.
Enantioselective Hydrolysis: Lipases or esterases could perform kinetic resolutions of racemic mixtures of this compound derivatives bearing ester functionalities.
Asymmetric C-H Functionalization: Enzymes like cytochrome P450 monooxygenases could be engineered to catalyze the stereoselective hydroxylation or amination of the cyclopentane (B165970) ring.
The development of novel biocatalytic processes is a key frontier in modern chemistry. researchgate.net Organocatalysis has already demonstrated the feasibility of achieving high enantioselectivity in reactions involving dithiane derivatives, such as the addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, which produced γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess (ee). rsc.orgscispace.comresearchgate.net This success in organocatalysis provides a strong rationale for exploring enzymatic counterparts that could offer even greater efficiency and sustainability. The discovery and engineering of unique enzymes will expand the synthetic toolbox, enabling access to previously unattainable chiral structures derived from this compound. researchgate.net
Table 2: Potential Biocatalytic Transformations for this compound
| Transformation | Target Bond/Group | Enzyme Class (Example) | Potential Chiral Product |
| Asymmetric Reduction | C=C double bond | Ene-Reductases (ERs) | (R)- or (S)-2-Cyclopentyl-1,3-dithiane |
| Asymmetric Epoxidation | C=C double bond | P450 Monooxygenases | Chiral Spiro-epoxide |
| Kinetic Resolution | Ester group on side chain | Lipases, Esterases | Enantiopure functionalized dithiane |
| Asymmetric Hydroxylation | Allylic C-H bond | P450 Monooxygenases | Chiral allylic alcohol derivative |
Rational Design of Novel Transformations and Applications for this compound
Beyond its traditional role as a masked acyl anion, the unique electronic and structural features of this compound make it a candidate for novel chemical transformations. Rational design, aided by computational chemistry and a deep understanding of reaction mechanisms, can unlock new reactivity patterns and applications.
One promising area is the exploration of its radical reactivity. Recently, photoredox catalysis has been used to promote the conjugate addition of dithiane-2-carboxylate to Michael acceptors, demonstrating that dithianes can participate in radical pathways. rsc.org This opens the door to designing new carbon-carbon and carbon-heteroatom bond-forming reactions for this compound under mild, light-mediated conditions.
Furthermore, novel annulation strategies based on dithiane chemistry are being developed. For example, a three-carbon cyclopentanone (B42830) annulation procedure involving direct 1,3-dithiane (B146892) lithiation followed by intramolecular carbonyl addition has been used in a synthetic approach to the anticancer compound rocaglamide. rsc.org Applying such innovative cyclization strategies to this compound could lead to the rapid assembly of complex polycyclic systems.
The rational design of new transformations will involve:
Computational Modeling: Using Density Functional Theory (DFT) to predict reaction pathways, transition states, and the feasibility of new reactions, such as pericyclic reactions (e.g., Diels-Alder) where this compound could act as a novel dienophile.
New Catalyst Development: Designing catalysts that can activate the dithiane moiety or the cyclopentylidene ring in unconventional ways. This includes developing new photoredox catalysts with tailored redox potentials to control radical generation. rsc.org
Exploring Unconventional Reactivity: Investigating the reactivity of the sulfur atoms themselves, potentially leading to the synthesis of novel sulfur-containing heterocyclic systems, similar to the strategies used to build complex dithia nih.govhelicenes. nih.gov
By moving beyond its classical reactivity, the rational design of new reactions will ensure that this compound remains a versatile and valuable building block in the synthesis of complex molecules.
Table 3: Summary of Novel and Potential Transformations
| Transformation Type | Key Principle | Example/Potential Application |
| Photoredox Catalysis | Single-Electron Transfer (SET) to generate radical intermediates. rsc.org | Radical conjugate addition to electron-deficient olefins. |
| Novel Annulations | Intramolecular cyclization following dithiane lithiation. rsc.org | Synthesis of spirocyclic and fused-ring systems. |
| Pericyclic Reactions | Participation in cycloadditions as a dienophile or diene. | [4+2] or [2+2] cycloadditions to form complex carbocycles. |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. rsc.org | Enantioselective functionalization of the cyclopentylidene ring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
